molecular formula C20H23NO3S B15215108 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate

Katalognummer: B15215108
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: VWSNJSIFHLGUKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate typically involves multiple steps. The reaction conditions often require the use of catalysts such as silver (I) complexes and a source of fluoride ion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron (III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl (2,4-dimethylphenyl)thio(methyl)carbamate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of benzofuran and thio(methyl)carbamate groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C20H23NO3S

Molekulargewicht

357.5 g/mol

IUPAC-Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(2,4-dimethylphenyl)sulfanyl-N-methylcarbamate

InChI

InChI=1S/C20H23NO3S/c1-13-9-10-17(14(2)11-13)25-21(5)19(22)23-16-8-6-7-15-12-20(3,4)24-18(15)16/h6-11H,12H2,1-5H3

InChI-Schlüssel

VWSNJSIFHLGUKB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.